2,7-Dimethoxyacridin-9(10H)-one

Kinase Inhibition Chemical Biology Medicinal Chemistry

Researchers require a validated acridone scaffold for structure-based kinase inhibitor design, but off-the-shelf analogs often fail due to high structural sensitivity. This compound (CAS 120809-05-4) solves this by providing: • Direct precursor to LDN-192960 - enables Haspin (IC50 10 nM) and DYRK2 (48 nM) inhibitor synthesis • Validated starting material for PDB-deposited co-crystal structures (7DJO, 7DL6) • Enables systematic SAR exploration for topo II and antimalarial programs • Immediate availability for medicinal chemistry workflows

Molecular Formula C15H13NO3
Molecular Weight 255.273
CAS No. 120809-05-4
Cat. No. B568993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethoxyacridin-9(10H)-one
CAS120809-05-4
Synonyms2,7-Dimethoxy-9(10H)-acridinone
Molecular FormulaC15H13NO3
Molecular Weight255.273
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)OC
InChIInChI=1S/C15H13NO3/c1-18-9-3-5-13-11(7-9)15(17)12-8-10(19-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,17)
InChIKeyLRCYXJSQZFOQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethoxyacridin-9(10H)-one: Kinase and Antimalarial Scaffold


2,7-Dimethoxyacridin-9(10H)-one (CAS: 120809-05-4) is a functionalized acridone derivative that serves as a critical building block in medicinal chemistry and materials science . Structurally, it is a planar, tricyclic molecule related to anthracene, wherein the central CH group is replaced by nitrogen [1]. This acridone scaffold endows the compound with the inherent ability to intercalate with DNA, a property linked to both its antitumor and antimalarial potential . Beyond its bioactivity, its primary value in procurement lies in its utility as an intermediate for synthesizing advanced acridine analogs, specifically as a precursor for haspin and dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) inhibitors [2].

Synthetic intermediate for haspin/DYRK2 inhibitor chemotypes
Planar acridone scaffold for DNA intercalation studies
Core building block for structure–activity relationship exploration
Reported supplier context; validate for specific derivatization workflow

Why 2,7-Dimethoxyacridin-9(10H)-one Cannot Be Substituted


The acridin-9(10H)-one class is characterized by a high degree of structural and functional sensitivity, making simple analog substitution a high-risk procurement strategy. Subtle modifications to the acridone core—such as changes in substitution patterns, the introduction of halogens, or N-alkylation—can drastically alter key performance metrics including kinase inhibition potency , antiproliferative activity [1], and even the fundamental mechanism of action [2]. For instance, 10-N-substituted acridinones and haloalkoxyacridinones exhibit divergent antimalarial activities and cytotoxicity profiles compared to their unsubstituted or methoxy-substituted counterparts [3]. Therefore, 2,7-Dimethoxyacridin-9(10H)-one provides a specific and consistent molecular platform whose unique substitution pattern dictates a defined set of chemical reactivities and biological interactions that cannot be reliably replicated by other, even closely related, acridinones. The quantitative evidence below underscores the precise, and often non-linear, relationship between its specific structure and its functional utility, confirming its irreplaceable role in specific research workflows.

Substitution pattern changes can shift kinase inhibition profile and selectivity
Analogs like 10-N-substituted acridinones may exhibit divergent target engagement
Cytotoxicity and antimalarial endpoints are highly sensitive to core modifications
Haloalkoxyacridinones often show different cell-model response profiles
Mechanism of action may not transfer: topoisomerase II inhibition mode depends on substituent orientation
Structural analog may shift from non-degradative to DNA-damaging inhibition

Quantitative Evidence for 2,7-Dimethoxyacridin-9(10H)-one Over Analogs


Key Intermediate for Haspin/DYRK2 Dual Inhibitors

2,7-Dimethoxyacridin-9(10H)-one is the direct precursor for synthesizing LDN-192960 (hydrochloride), a potent and selective inhibitor of Haspin and DYRK2 kinases . While the parent compound is an intermediate, its value is directly tied to the performance of the final inhibitor. The quantitative data for the derivative LDN-192960, which retains the core 2,7-dimethoxyacridinone scaffold, demonstrates its superior potency compared to other acridinone-based inhibitors like C-1311. The procurement of the 2,7-dimethoxyacridin-9(10H)-one intermediate is therefore a non-negotiable requirement for accessing this specific and potent chemotype.

Haspin/DYRK2 IC50
Class-level inference
Derivative LDN-192960: Haspin IC50 10 nM, DYRK2 IC50 48 nM
vs. C-1311 – no significant Haspin/DYRK2 inhibition reported
Supports intermediate-derived kinase inhibition context
Data from synthesized inhibitor; parent compound not directly assayed
Kinase Inhibition Chemical Biology Medicinal Chemistry

Antileukemic Potency in P388 Leukemia Model

Acridinone derivatives containing the 2,7-dimethoxy substitution pattern have shown promising in vitro antitumor activity. While direct, head-to-head data for the exact compound is sparse, class-level QSAR studies on acridinones confirm a strong correlation between specific molecular descriptors (including those influenced by methoxy substituents) and antileukemic activity [1]. For context, related imidazo- and triazoloacridinones (like C-1305 and C-1311) have demonstrated potent activity against P388 leukemia, with C-1305 being selected for extended preclinical trials [2]. This class-level activity substantiates the scaffold's potential, and the specific 2,7-dimethoxy pattern is a key structural feature for further optimization and SAR exploration.

QSAR Antileukemic R
Class-level inference
R = 0.9384
Correlation between molecular descriptors and antileukemic activity
Predicts scaffold-relevant antitumor activity trend
QSAR model based on related acridinones; direct 2,7-dimethoxy data not provided
Antitumor Activity Cytotoxicity Leukemia

Scaffold for Unique Topo II Inhibition Mechanism

Research on acridone derivatives highlights that specific substitutions on the acridin-9(10H)-one core are essential for achieving a non-canonical mechanism of topoisomerase II (topo II) inhibition. The lead compound E17, an acridone derivative, was found to exert strong cytotoxic activity by inhibiting topo II without causing the enzyme degradation or DNA damage typically associated with clinical topo II inhibitors like etoposide (VP16) or the acridinone drug candidate C-1311 [1]. The study emphasizes that "orientation and spatial topology of R3 substituents make greater contributions to the bioactivity" [2], confirming the non-fungibility of acridinone analogs. While 2,7-Dimethoxyacridin-9(10H)-one itself is not E17, it represents a key scaffold for systematic derivatization, allowing researchers to explore and potentially access this unique and therapeutically valuable mechanism of action.

Topo II Mechanism
Class-level inference
Acridone E17 inhibits topo II without enzyme degradation or DNA damage
Comparator VP16/C-1311 cause degradation and DNA breaks
Supports unique mechanism exploration via scaffold derivatization
Data from structurally related E17; parent not tested
DNA Topoisomerase II Anticancer Mechanism SAR

Enables DYRK2 Co-crystallization for Structural Biology

The 2,7-dimethoxyacridin-9-yl moiety is a core component of several small molecule inhibitors that have been successfully co-crystallized with the DYRK2 kinase, providing high-resolution structural data essential for rational drug design [1][2]. For instance, the inhibitor 2,7-dimethoxy-9-[[(3S)-pyrrolidin-3-yl]methylsulfanyl]acridin-4-yl]methanol, which is synthesized from 2,7-Dimethoxyacridin-9(10H)-one, was used to obtain a co-crystal structure of DYRK2 at 2.499 Å resolution (PDB ID: 7DJO) [3]. Similarly, the (R)-enantiomer was co-crystallized at 2.65 Å resolution (PDB ID: 7DL6) [4]. These structures reveal the precise binding mode of this chemotype within the kinase active site, information that is not available for most other acridinone analogs.

DYRK2 Co-crystals
Direct head-to-head
Derivative co-crystal resolutions: 2.499 Å (7DJO), 2.65 Å (7DL6)
No equivalent public structures for comparator acridinones
Enables structure-based design with validated binding modes
Proprietary derivative structures; parent acts as essential synthetic precursor
Structural Biology X-ray Crystallography Kinase Inhibitor Design

Key Applications of 2,7-Dimethoxyacridin-9(10H)-one


Synthesis of Haspin/DYRK2 Dual Inhibitors

As the direct synthetic precursor to LDN-192960, this compound is essential for any research program focused on developing chemical probes or drug candidates targeting Haspin and DYRK2 kinases. The resulting inhibitors demonstrate single-digit to double-digit nanomolar potency (IC50: 10 nM and 48 nM, respectively) . Its procurement is the first critical step in accessing this valuable chemotype for investigating cell cycle regulation, mitosis, and potential therapeutic interventions in diseases where these kinases are implicated.

Structure-Based Drug Design Targeting DYRK2

This compound enables the synthesis of a series of DYRK2 inhibitors for which high-resolution co-crystal structures have been solved and deposited in the PDB (e.g., 7DJO at 2.499 Å, 7DL6 at 2.65 Å) [1][2]. This makes 2,7-Dimethoxyacridin-9(10H)-one an indispensable starting material for structure-based drug design campaigns. Researchers can use this intermediate to synthesize and optimize analogs based on a validated binding mode, accelerating the discovery of novel, potent, and selective DYRK2 inhibitors.

Exploring Non-Canonical Topoisomerase II Inhibition

For cancer biologists and medicinal chemists investigating novel topoisomerase II (topo II) inhibitors, this compound offers a starting point to explore a unique mechanism of action. SAR studies on related acridone derivatives have identified a sub-class of inhibitors that potently kill cancer cells by inhibiting topo II without inducing the enzyme degradation or DNA damage typically seen with clinical agents like etoposide [3]. Using 2,7-Dimethoxyacridin-9(10H)-one as a core scaffold allows for systematic derivatization to discover new compounds with this potentially safer and more effective antitumor profile.

Next-Generation Acridinone Antimalarial Leads

Acridinones are a validated class of antimalarial agents, with activity reported against Plasmodium falciparum [4]. This compound serves as a versatile synthetic intermediate for creating focused libraries of novel acridinone derivatives for antimalarial screening. Its use allows researchers to bypass the need for de novo scaffold synthesis, enabling rapid exploration of structure-activity relationships to improve potency, overcome resistance, and enhance pharmacokinetic properties of new antimalarial candidates.

Application
Selection Property
Validation Focus
Haspin/DYRK2 inhibitor synthesis
Intermediate purity and reactivity
Kinase inhibition assay context
Structure-based DYRK2 inhibitor design
Co-crystallization-enabled scaffold
X-ray crystallography and binding mode analysis
Non-canonical topoisomerase II inhibition research
Mechanism-specific acridone core
Topo II-mediated DNA damage endpoints
Antimalarial screening library synthesis
Scaffold derivatization potential
In vitro Plasmodium growth inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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